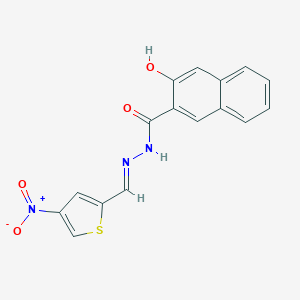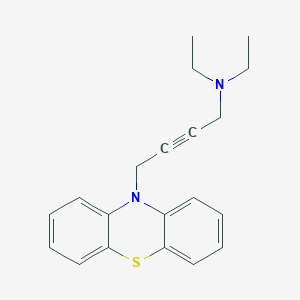
N'-(2,2-diphenylacetyl)-2-phenoxypropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-phenoxypropanoyl)-2,2-diphenylacetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxypropanoyl group and a diphenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxypropanoyl)-2,2-diphenylacetohydrazide typically involves the reaction of 2-phenoxypropionyl chloride with 2,2-diphenylacetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenoxypropanoyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(2-phenoxypropanoyl)-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-phenoxypropanoyl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide
- N-{3-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide
- N’-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide
Uniqueness
N’-(2-phenoxypropanoyl)-2,2-diphenylacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxypropanoyl group and a diphenylacetohydrazide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
N'-(2,2-diphenylacetyl)-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C23H22N2O3/c1-17(28-20-15-9-4-10-16-20)22(26)24-25-23(27)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17,21H,1H3,(H,24,26)(H,25,27) |
InChI Key |
LSQBIDMCWBHEPK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397362.png)
![2-[(2,2-dimethylpropanoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397367.png)
![3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol](/img/structure/B397368.png)

![4'-[({4-[({[3-(4-Methylphenyl)-1-adamantyl]methyl}amino)carbonyl]phenyl}imino)methyl][1,1'-biphenyl]-4-yl acetate](/img/structure/B397377.png)
![2-chloro-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B397378.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-(2-furyl)acrylate](/img/structure/B397379.png)
![4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B397380.png)





